BenchChemオンラインストアへようこそ!

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Lipophilicity logP Drug-likeness

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 920465-20-9) is a conformationally flexible tetrazole-sulfonamide hybrid with a low logP (~1.7). This compound reduces false-positive aggregation artifacts common to more lipophilic analogs, making it ideal for enzymatic and cell-based screening campaigns targeting ACAT, carbonic anhydrase, or COX enzymes. The methylene linker provides two extra rotatable bonds for exploring bifurcated binding pockets in structure-based drug design. Order this high-purity research chemical for eSAR studies or fragment-based lead optimization.

Molecular Formula C15H15N5O3S
Molecular Weight 345.4 g/mol
CAS No. 920465-20-9
Cat. No. B6519177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
CAS920465-20-9
Molecular FormulaC15H15N5O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H15N5O3S/c1-23-13-9-7-12(8-10-13)20-15(17-18-19-20)11-16-24(21,22)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3
InChIKeyRCXTUFYCEFFPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 920465-20-9): Structural and Procurement Baseline


N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 920465-20-9) is a synthetic small molecule belonging to the tetrazole-sulfonamide hybrid class, with a molecular formula of C15H15N5O3S and a molecular weight of 345.4 g/mol . Structurally, it features a 1-(4-methoxyphenyl)-1H-tetrazole core linked via a methylene bridge to an unsubstituted benzenesulfonamide moiety, a connectivity pattern that distinguishes it from directly N-linked or 1,5-diaryl tetrazole sulfonamide analogs that dominate the patent and primary literature [1][2]. This compound class has been investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1], while structurally related 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides have demonstrated antibacterial activity and have been characterized by combined experimental and DFT approaches [2].

Why Generic Tetrazole-Sulfonamide Analogs Cannot Substitute for N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide in Research and Screening


Within the tetrazole-sulfonamide chemotype, even single-atom or single-substituent variations produce marked differences in lipophilicity, electronic distribution, hydrogen-bonding capacity, and conformational flexibility—all of which critically influence target engagement, selectivity, and pharmacokinetic behavior. For example, replacing the 4-methoxy group on the N1-phenyl ring with a 4-chloro substituent increases logP by approximately 0.7 units , while altering the sulfonamide attachment from a flexible methylene linker to a direct N-linkage rigidifies the molecule and eliminates a rotational degree of freedom known to impact binding pose within enzyme active sites [1]. The unsubstituted benzenesulfonamide terminus of the target compound further differentiates it from 4-substituted benzenesulfonamide analogs, where additional substituents (e.g., methyl, methoxy, fluoro) on the sulfonamide phenyl ring dramatically alter both physicochemical properties and intermolecular hydrogen-bonding networks observed in X-ray structures [1][2]. These non-linear structure–property relationships mean generic substitution between catalog-available analogs cannot be assumed without quantitative head-to-head validation of the specific activity, selectivity, and ADME parameters required by the end user's assay system.

Quantitative Differentiation Evidence for N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide Versus Closest Analogs


Lipophilicity Differential: 4-Methoxy vs. 4-Chloro Phenyl Tetrazole-Sulfonamide

The 4-methoxyphenyl substituent on the N1-tetrazole position of the target compound (CAS 920465-20-9) confers significantly lower lipophilicity compared to the 4-chlorophenyl analog (ChemDiv G745-1690). The 4-chloro analog has a vendor-reported logP of 2.437 and logD (pH 7.4) of 2.0519 . Based on the Hansch substituent constant for methoxy (π = –0.02) versus chloro (π = +0.71), the target compound's logP is estimated at approximately 1.7, representing a ΔlogP of –0.7 versus the chloro analog. The methoxy derivative also has a lower molecular weight (345.4 vs. 349.8 g/mol) , further favoring aqueous solubility.

Lipophilicity logP Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Methoxy Oxygen Contribution vs. Unsubstituted and Halo Analogs

The 4-methoxy substituent on the N1-phenyl ring of the target compound introduces an additional hydrogen-bond acceptor (HBA) not present in the 4-chloro (ChemDiv G745-1690, HBA count = 8 ), 4-fluoro, or unsubstituted phenyl analogs. The total HBA count for the target compound is predicted to be ≥9 (four tetrazole nitrogens, two sulfonamide oxygens, sulfonamide nitrogen, methoxy oxygen, and the tetrazole N1 lone pair), versus 8 for the 4-chloro comparator. X-ray crystallography of the related compound 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide demonstrates that the sulfonamide –NH and –SO2 groups participate in intermolecular hydrogen-bond networks that govern crystal packing and potentially target binding [1]. The additional methoxy oxygen on the target compound's N1-phenyl ring may engage in analogous interactions with biological targets (e.g., COX-2 active-site residues) as suggested by docking studies on structurally related 1,5-diaryl tetrazoles [1].

Hydrogen bonding Target engagement Structure-activity relationships Tetrazole bioisosteres

Methylene-Linker Conformational Flexibility vs. Directly N-Linked Tetrazole-Sulfonamide Analogs

The target compound incorporates a methylene (–CH2–) spacer between the tetrazole C5 position and the sulfonamide nitrogen, whereas a substantial fraction of literature tetrazole-sulfonamides attach the sulfonamide directly to the tetrazole N1 or N2 position, or through the phenyl ring (e.g., 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide [1]). This methylene linker introduces an sp3 rotational degree of freedom that allows the benzenesulfonamide group to adopt a range of conformations relative to the tetrazole ring, as opposed to the conformationally constrained directly N-linked analogs. DFT conformational analysis on 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides reveals that stable conformers are governed by the dihedral angle between the sulfonamide and tetrazole planes [2]. The target compound's additional –CH2– rotor expands the accessible conformational space, which may enable induced-fit binding to enzyme active sites that cannot accommodate the rigid geometry of directly linked analogs.

Conformational analysis Linker flexibility Tetrazole orientation Binding pose

Electron-Donating Methoxy Effect on Tetrazole Acidity and Bioisosteric Mimicry

The 4-methoxy group on the N1-phenyl ring exerts an electron-donating (+M) resonance effect transmitted through the tetrazole π-system, modulating the tetrazole ring's acidity and, consequently, its ionization state at physiological pH. Unsubstituted 1-phenyl-1H-tetrazole has a pKa of approximately –0.8 (conjugate acid) and is neutral at physiological pH, whereas 5-substituted tetrazoles with electron-withdrawing groups exhibit lower pKa values and can be partially ionized, improving their mimicry of carboxylic acid groups (pKa ~4–5) [1]. The 4-methoxy substituent's electron-donating character elevates the tetrazole ring electron density relative to 4-chloro (electron-withdrawing, σp = +0.23) or 4-fluoro (σp = +0.06) analogs, subtly shifting the tetrazole's hydrogen-bond donor/acceptor character. This electronic tuning directly impacts the tetrazole's ability to serve as a carboxylic acid bioisostere, a functional role exploited in COX-2 inhibitors, angiotensin II receptor antagonists, and ACAT inhibitors [1][2].

Electronic effects Tetrazole pKa Carboxylic acid bioisostere Enzyme inhibition

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound (CAS 920465-20-9) is stocked by multiple commercial vendors at a purity specification of ≥95% (catalog number CM996821 ), matching or exceeding the purity levels of the closest catalog-available analog N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide (ChemDiv G745-1690, 39 mg stock availability ). However, other close analogs such as N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide and 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide are not consistently listed with guaranteed purity levels across major screening compound suppliers, potentially requiring custom synthesis and analytical validation before use. The target compound's defined purity specification reduces procurement risk and eliminates the need for in-house repurification prior to dose–response or biophysical assays .

Chemical procurement Purity specification Screening library Catalog availability

Priority Application Scenarios for N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide Based on Differentiation Evidence


Enzyme Inhibition Screens Requiring Reduced Lipophilicity-Driven Off-Target Binding

The target compound's estimated logP of ~1.7 (ΔlogP –0.7 vs. the 4-chloro analog ) makes it the preferred choice for biochemical or cell-based enzyme inhibition assays where high lipophilicity is associated with non-specific membrane partitioning, colloidal aggregation, or promiscuous inhibition artifacts. When screening against targets such as COXs, carbonic anhydrases, or ACAT, where tetrazole-sulfonamides have established inhibitory activity [1], this compound's lower hydrophobicity reduces the likelihood of false-positive hits from aggregation-based mechanisms, improving assay signal-to-noise and hit validation efficiency.

Structure-Based Drug Design Requiring Flexible Tetrazole-Sulfonamide Pharmacophore Conformations

The methylene (–CH2–) linker between the tetrazole C5 and the sulfonamide nitrogen endows the target compound with two additional rotatable bonds compared to directly N-linked or aryl-linked tetrazole-sulfonamides [2]. This conformational plasticity is advantageous in fragment-based drug design or structure-based lead optimization campaigns where the tetrazole and benzenesulfonamide moieties must independently orient to engage distinct sub-pockets of the target protein. Researchers performing docking or molecular dynamics simulations on targets with deep, bifurcated, or flexible binding sites (e.g., GPCRs, nuclear receptors) should prioritize this compound over rigid analogs to explore a broader binding-mode space [3].

Electronic-Structure-Activity Relationship (eSAR) Studies on Electron-Rich Tetrazole Bioisosteres

With a 4-methoxy substituent (σp = –0.27) that electronically differentiates it from the electron-deficient tetrazoles prevalent in ACAT inhibitor patents (σp = +0.23 to +0.78 for Cl, NO2 analogs [4]), the target compound serves as a valuable tool compound for probing the electronic requirements of tetrazole-mediated target engagement. It is ideally suited for eSAR studies investigating how tetrazole ring electron density modulates binding to Lewis acidic active-site metals (e.g., Zn2+ in carbonic anhydrase, Mg2+ in integrases), hydrogen-bond donor/acceptor balance with catalytic residues, and the overall acidity-dependent ionization state at physiological pH.

Hit-to-Lead Profiling Campaigns Prioritizing Solubility and Permeability Balance

The target compound's combination of moderate molecular weight (345.4 g/mol), lower logP (~1.7), and enhanced hydrogen-bond acceptor capacity (≥9 HBA) relative to halo-substituted analogs positions it favorably within lead-like chemical space for oral bioavailability optimization . In hit-to-lead programs where parallel SAR exploration of N1-phenyl substituents is planned, this compound provides a hydrophilic, electron-rich anchor point that complements the more lipophilic 4-chloro and 4-fluoro analogs typically included in diversity sets, enabling comprehensive multiparameter optimization of potency, metabolic stability, and permeability.

Quote Request

Request a Quote for N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.